molecular formula C4H7NO4 B058193 Iminodiacetic acid CAS No. 142-73-4

Iminodiacetic acid

Cat. No. B058193
CAS RN: 142-73-4
M. Wt: 133.1 g/mol
InChI Key: NBZBKCUXIYYUSX-UHFFFAOYSA-N
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Description

Iminodiacetic acid is an organic compound with the formula HN(CH2CO2H)2, often abbreviated to IDA . It is a white solid and a dicarboxylic acid amine . The iminodiacetate dianion is a tridentate ligand, forming metal complexes by forming two, fused, five-membered chelate rings . It is a versatile chelating agent widely used in metal extraction and waste water treatment .


Synthesis Analysis

The synthesis of Iminodiacetic acid hydrochloride (IDAAMHCL) has been successfully achieved by adopting conventional chemical reaction . The single crystals have been grown by solvent evaporation method at room temperature . A kinetic analysis has demonstrated that IDA synthesis proceeds in two steps, yielding N-(2-hydroxyethyl)glycine as an intermediate product .


Molecular Structure Analysis

The molecular formula of Iminodiacetic acid is C4H7NO4 . The iminodiacetate dianion is a tridentate ligand, forming metal complexes by forming two, fused, five-membered chelate rings .


Chemical Reactions Analysis

The title compound of Iminodiacetic acid hydrochloride (IDAAMHCL) has been successfully synthesized by adopting conventional chemical reaction . A kinetic analysis has demonstrated that IDA synthesis proceeds in two steps, yielding N-(2-hydroxyethyl)glycine as an intermediate product .


Physical And Chemical Properties Analysis

Iminodiacetic acid is a white solid . It is a dicarboxylic acid amine .

Scientific Research Applications

  • Production of Chelating Agents, Glyphosate Herbicides, and Surfactants : IDA is widely used as an intermediate in manufacturing these products. A study has shown significant improvement in nitrilase activity, which is crucial for IDA production, through semi-rational protein engineering. This advancement indicates potential for upscale production of IDA (Liu et al., 2018).

  • Hepatology and Radiopharmacy : Technetium-99m-labeled IDA analogs are important in hepatology for assessing hepatobiliary diseases. Their uptake and elimination from the liver depend on the structural configuration of the agent and the functional integrity of the hepatocyte (Krishnamurthy & Krishnamurthy, 1989).

  • Synthesis Technologies : Various synthesis methods for IDA are being explored, with biosynthesis methods showing promise for future developments (Yuguo, 2010).

  • Monomer Preparation for Polymers : IDA is used as a starting material for the preparation of monomers like 2,6-piperazinedione, which have applications in polymer chemistry (Epton, Marr, & Shackley, 1982).

  • Isolation and Purification from Salts : Electrodialysis has been demonstrated as an effective method for isolating and purifying IDA from its sodium salt, which is crucial for its use in glyphosate synthesis (Ochoa & Santa-Olalla, 1993).

  • Environmental Applications : The difference in affinities of IDA and related compounds for adsorbents like poly(4-vinylpyridine) can be utilized for environmental purposes, such as separation in waste streams (Hritzko et al., 1999).

  • Biomedical Research : IDA derivatives have been explored for their potential as ligands to form complexes with technetium, which could be used in hepatobiliary diagnostic agents. This highlights the biocompatibility and potential medical applications of IDA derivatives (Markowicz-Piasecka et al., 2017).

Safety And Hazards

Iminodiacetic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Iminodiacetic acid (IDA) is one of the chelating ligands most frequently employed in immobilized metal-ion affinity chromatography (IMAC) due to its ability to act as electron-pair donor, forming stable complexes with intermediate and borderline Lewis metal ions . It can also be employed in ion exchange chromatography to purify positively charged proteins at neutral pH values . This makes it a promising candidate for future research and applications .

properties

IUPAC Name

2-(carboxymethylamino)acetic acid
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InChI

InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZBKCUXIYYUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
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Related CAS

31685-59-3 (unspecified hydrochloride salt), 928-72-3 (di-hydrochloride salt)
Record name Iminodiacetic acid
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DSSTOX Substance ID

DTXSID2027098
Record name Iminodiacetic acid
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Molecular Weight

133.10 g/mol
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Physical Description

Solid; [Merck Index] Light brown crystalline solid; [MSDSonline], Solid
Record name Iminodiacetic acid
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Solubility

PRACTICALLY INSOL IN ACETONE, METHANOL, ETHER, BENZENE, CARBON TETRACHLORIDE, HEPTANE; SOL IN WATER @ 5 °C: 2.43 G/100 ML
Record name IMINODIACETIC ACID
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Mechanism of Action

LEAD NITRATE ALONE OR CHELATED WITH DIFFERENT CHELATING AGENTS INCL IMINODIACETIC ACID (IDA) WAS ADMIN TO PREGNANT RATS ON DAYS 9, 11 OR 16 OF GESTATION. THE LEAD-CHELATE COMPLEX EITHER REDUCED OR EQUALED BUT DID NOT ENHANCE THE OVERALL EMBRYO OR FETAL TOXICITY. THERE WERE NO QUALITATIVELY DIFFERENT EFFECTS PRODUCED WITH CHELATED LEAD VERSUS LEAD ALONE. THE CHELATING AGENTS WERE MORE EFFECTIVE AFTER DAY 9 THAN DAYS 11 OR 16. EDTA PRODUCED THE GREATEST REDUCTION IN OVERALL EFFECT, WHILE IDA PROVIDED THE LEAST PROTECTION.
Record name IMINODIACETIC ACID
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Product Name

Iminodiacetic acid

Color/Form

ORTHORHOMBIC CRYSTALS

CAS RN

142-73-4
Record name Iminodiacetic acid
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Record name Glycine, N-(carboxymethyl)-
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Record name Iminodi(acetic acid)
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Record name IMINODIACETIC ACID
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Melting Point

247.50 °C. @ 760.00 mm Hg
Record name Iminodiacetic acid
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Synthesis routes and methods I

Procedure details

183 g. of 97% sodium hydroxide; 300 g. of demineralized water; 163.2 g. of 98% diethanolamine; 64 g. of Copper-Raney with a humidity level of 30%, which really means using 44.8 g. of net-weight catalyst in the test, and finally 40 further g. of demineralized water, to break down all the previous reagents, are all stirred into a stainless steel autoclave reactor (AISI 316) with a 1 liter capacity, and in the above-mentioned order. Then, and while still stirring, the heating process is started until 170° C. is reached and the pressure inside the reactor is 18 Kg/cm2. At this stage, the reactor is brought into contact with a shot of oxygen previously set at 18 Kg/cm2 so as to have the same pressure and making sure that the pressure is kept constant during the course of the process, the oxygen consumed being continually replaced. The suspension is continuously stirred for 3.5 hours. When this time has elapsed, the reaction is concluded, and it is cooled to 90° C. and filtered with suction with Buchner and Kitasato, regaining the humidity weight of 71.0 g. of the copper catalyst, this being kept for successive reuse after regeneration. The reaction solution, once analyzed by chromotography, provides a 95% yield of free iminodiacetic acid in the form of disodium salt, and this can be easily isolated and purified either by crystalization at 85° C. at pH 22, or electrochemically using one of the electrodialysis processes mentioned before. The purification yield is quantitative (100%) using the isolation procedure and purification by electrodialysis.
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Yield
95%

Synthesis routes and methods II

Procedure details

To a crosslinked copolymer of chloromethylstyrene-divinylbenzene (weight ratio of chloromethylstyrene to divinylbenzene: 80/20) was added ethyl iminodiacetate in an amount two times the molar amount of chloromethyl groups of the crosslinked copolymer of chloromethylstyrene-divinylbenzene, and reaction was allowed to proceed at 120° C. for 24 hours. The obtained solid product was filtered off using a glass filter and washed with acetone. Thus, there was obtained a granular iminodiacetic acid type chelating resin having a particle diameter of 74 to 147μ [100 to 200 mesh (Tyler)] (hereinafter referred to as "Adsorbent A"). The degree of coversion was 70%. The obtained chelating resin was packed in a glass-made column equipped with a stopcock for an outlet at the bottom thereof and a jacket and having an inside diameter of 10 mm and a length of 1000 mm. Then the temperature of the whole column was maintained at 50° C., and to the column at its top was supplied an aqueous ammonia having a pH value of 9.0, with the outlet opened by switching the stopcock. The supply of the aqueous ammonia was continued until the pH value of the solution flowing out of the outlet of the column reached 9.0. Thus, the chelating resin was equilibrated with the solution. Then 150 ml of an aqueous solution containing 15 mM each of lanthanum (III) chloride and neodymium (III) chloride and adjusted, by an aqueous hydrogen chloride solution, to have a pH value of 4.0 was supplied to the top of the column at a rate of 3.5 ml/min. Subsequently, a 0.1M aqueous hydrogen chloride solution was fed to the top of the column at a rate of 3.5 ml/min. It took 2 hours for the rear portion of the adsorption band to flow out of the column. During the supply of the 0.1M aqueous hydrogen chloride solution, the rear boundary of the adsorption band which was visible due to the purple neodymium ions present in the rear portion of the band was kept clear. The eluate from the bottom of the column was collected in 5-ml fractions. The concentration of the rare earth elements in each fraction was determined using X-ray fluorescent spectrometer VXQ-150 (an apparatus manufactured and sold by Shimadzu Corporation, Japan).
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chloromethylstyrene divinylbenzene
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ethyl iminodiacetate
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chloromethylstyrene divinylbenzene
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Synthesis routes and methods III

Procedure details

N-phosphonomethylglycine (glyphosate) is an important broad spectrum herbicide. One conventional precursor to glyphosate is N-phosphonomethyliminodiacetic acid having the following structure: ##STR1## Conventional routes to compound (I) typically involve phosphonomethylating iminodiacetic acid (IDA), the latter obtained by recovering (IDA) from the crude hydrolysate of iminodiacetonitrile (IDAN) by acidification with a mineral acid, crystallization of IDA, filtration thereof, and drying. Such processes result in waste in that the alkali metal salt solution separated from IDA upon the filtration step contains unrecovered IDA. Indeed, fractional crystallization is necessary to precipitate the alkali metal salt, which can then be separated from the IDA solution by centrifugation. In U.S. Pat. No. 3,808,269, disclosed is a process of recovering IDA from an aqueous solution of sodium sulfate and the amino acid by adjusting the pH of the solution to 1.5-3 to form an IDA precipitate and a first mother liquor, and separating and recovering the IDA precipitate therefrom. Sodium sulfate can then be precipitated from the first mother liquor by concentrating the liquor and adjusting the temperature so as to prevent the concomitant precipitation of IDA. The process can then be repeated. However, at some point successive fractional crystallization steps become uneconomical, notwithstanding the presence of additional product in the solution. U.S. Pat. No. 3,852,344 discloses a similar process wherein the sulfuric acid is replaced with hydrochloric acid, with sodium chloride being recovered as the by-product instead of sodium sulfate.
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Synthesis routes and methods IV

Procedure details

A 2 L autoclave was charged with urea (V) (60 g, 1.0 mole), Co(OAc) 2.4H2O (66 g, 0.26 mole), and acetic acid (1 L). After sealing the autoclave, 2200 psi (15,172 kPa) of CO:H2 (70:30) was established at 25° C. with stirring at 2000 rpm. The contents of the autoclave were heated to 130° C. and 3200 psi (22,069 kPa) CO:H2 (70:30) was established. After approximately one hour, rapid gas uptake was observed. The reaction mass was cooled to 85° C. and the feed gas was changed to a CO:H2 (90:10) composition. Under a constant 3200 psi (22,069 kPa), 47 Wt. % formalin (320 mL, 5.28 mole) was delivered at 16 mL/min. The reaction was stirred at 85° C. for 90 min. after the formalin addition was complete. Then the reaction was cooled to 25° C., removed from the autoclave, and concentrated to an oil under reduced pressure. The oil was treated with 2 L of 10% HCl at 100° C. for two hours. This resulted in a 13% yield of (XIV) and 5% glycine.
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60 g
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[Compound]
Name
Co(OAc)
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66 g
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reactant
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Quantity
1 L
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reactant
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[Compound]
Name
CO H2
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0 (± 1) mol
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320 mL
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0 (± 1) mol
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Yield
13%

Synthesis routes and methods V

Procedure details

Boc-Iminodiacetic acid dibenzyl ester (4.5 g, 10.88 mmol) was dissolved in dioxane (15 mL), then 4.6 M HCl in dioxane (20 mL) was added. The mixture was stirred for 90 min at room temperature and Et2O (200 mL) was added. The crystalline product was filtered off, washed twice with Et2O and dried in vacuo to afford the title compound (3.58 g, 94.2%).
Name
Boc-Iminodiacetic acid dibenzyl ester
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4.5 g
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15 mL
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20 mL
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200 mL
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Yield
94.2%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iminodiacetic acid
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Citations

For This Compound
30,300
Citations
MD Loberg, M Cooper, E Harvey… - Journal of Nuclear …, 1976 - Soc Nuclear Med
… This paper reports the development and testing of a new chelating group, iminodiacetic acid, for incorpora tion into drug and biochemical analogs. Sundberg et al (1) coupled the …
Number of citations: 322 jnm.snmjournals.org
S Krishnamurthy, GT Krishnamurthy - Hepatology, 1989 - Wiley Online Library
… Technetium-99m-labeled iminodiacetic acid analogs are a … Technetium-99m-iminodiacetic acid, an agent well suited for … of the ss"Tc-iminodiacetic acid agents are reviewed, and the …
Number of citations: 126 aasldpubs.onlinelibrary.wiley.com
CC Wang, CY Chen, CY Chang - Journal of applied polymer …, 2002 - Wiley Online Library
… Therefore, the water-swellable polymeric microbeads was synthesized using the hydrophilic monomer with an iminodiacetic acid chelating group, in this study. The tendency of sorbents …
Number of citations: 111 onlinelibrary.wiley.com
H Lambie, AM Cook, AF Scarsbrook, JPA Lodge… - Clinical Radiology, 2011 - Elsevier
… Radionuclide imaging using technetium 99m (Tc 99m ) hepatobiliary iminodiacetic acid (HIDA) derivatives is an established technique that complements morphological imaging, …
Number of citations: 50 www.sciencedirect.com
DW Cooke - Inorganic Chemistry, 1966 - ACS Publications
The acid and potassium salts of the bis cobalt (III) complexes with iminodiacetic acid (IDA) and methyliminodiacetic acid (MIDA) were prepared and characterized. Both ligands formed a …
Number of citations: 50 pubs.acs.org
L Zhang, Z Cheng, S Shi, Q Li, X Zhu - Polymer, 2008 - Elsevier
… AGET ATRP of methyl methacrylate catalyzed by FeCl 3 /iminodiacetic acid in the presence … based on iron (FeCl 3 ) complexes with iminodiacetic acid (IDA) and using ascorbic acid (VC…
Number of citations: 127 www.sciencedirect.com
IM El-Nahhal, FR Zaggout, MA Nassar… - Journal of sol-gel …, 2003 - Springer
… Porous immobilized iminodiacetic acid modified silica of the … to produce the immobilized iminodiacetic acid ligand system (S-… The immobilized iminodiacetic acid ligand system exhibits …
Number of citations: 61 link.springer.com
MR Razak, NA Yusof, MJ Haron, N Ibrahim… - International journal of …, 2018 - Elsevier
In the present study, iminodiacetic acid (IDA)-modified kenaf fiber, K-IDA formed by the chemical modification of plant kenaf biomass was tested for its efficacy as a sorbent material …
Number of citations: 51 www.sciencedirect.com
JG Mao, A Clearfield - Inorganic chemistry, 2002 - ACS Publications
… Earlier, we reported a mixed phosphate phosphonate layered zirconium compound with the ligand N-(phosphonomethyl)iminodiacetic acid (H 4 PMIDA), 10 which was made by …
Number of citations: 154 pubs.acs.org
H Leinonen, J Lehto - Reactive and functional Polymers, 2000 - Elsevier
… Iminodiacetic acid is diprotic in nature and in the resin has two different exchange sites in its acetate groups with different selectivity for hydrogen. In the state of 50% Na and 50% H …
Number of citations: 98 www.sciencedirect.com

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